molecular formula C29H29N3O2S B2398668 3-benzyl-N-cyclopentyl-2-((2-methylbenzyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carboxamide CAS No. 959494-02-1

3-benzyl-N-cyclopentyl-2-((2-methylbenzyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carboxamide

Cat. No.: B2398668
CAS No.: 959494-02-1
M. Wt: 483.63
InChI Key: LHHNRBJFWKXRML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-benzyl-N-cyclopentyl-2-((2-methylbenzyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C29H29N3O2S and its molecular weight is 483.63. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

Quinazoline derivatives have been extensively studied for their diverse biological activities, including cytotoxic, antimicrobial, analgesic, and antineoplastic effects. These activities are often explored through modifications of the quinazoline core, indicating a broad potential for pharmaceutical applications.

  • Synthesis Techniques : Techniques for synthesizing quinazoline derivatives often involve cyclization reactions and the introduction of various functional groups to study their effect on biological activity. For example, the synthesis of 7-oxo-7H-dibenz[f,ij]isoquinoline and 7-oxo-7H-benzo[e]perimidine derivatives explores the impact of cationic side chains on cytotoxic activity against colon tumors in mice, showcasing the significance of structural modifications on therapeutic potential (Bu et al., 2001).

  • Cytotoxic Activity : The cytotoxic properties of quinazoline derivatives against various cancer cell lines are a primary focus of research. The introduction of different substituents and linkers has been shown to significantly influence the cytotoxic efficacy, which is crucial for the development of new anticancer agents. For instance, specific carboxamide-linked compounds demonstrated substantial growth delays in colon cancer models, indicating their potential as cancer therapeutics (Bu et al., 2001).

  • Analgesic Activity : Research into quinazoline derivatives also includes the evaluation of their analgesic effects. The synthesis of pyrazoles and triazoles bearing a quinazoline moiety and their testing for analgesic activity represent an exploration into new pain-relief medications, highlighting the compound's versatility (Saad et al., 2011).

  • Antimicrobial and Antitubercular Activities : Another area of interest is the antimicrobial and antitubercular activities of quinazoline derivatives. These studies provide insight into how chemical modifications can enhance the therapeutic profile of compounds against infectious diseases, offering a pathway for the development of new antibiotics (Rao & Subramaniam, 2015).

Properties

IUPAC Name

3-benzyl-N-cyclopentyl-2-[(2-methylphenyl)methylsulfanyl]-4-oxoquinazoline-7-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29N3O2S/c1-20-9-5-6-12-23(20)19-35-29-31-26-17-22(27(33)30-24-13-7-8-14-24)15-16-25(26)28(34)32(29)18-21-10-3-2-4-11-21/h2-6,9-12,15-17,24H,7-8,13-14,18-19H2,1H3,(H,30,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHHNRBJFWKXRML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC2=NC3=C(C=CC(=C3)C(=O)NC4CCCC4)C(=O)N2CC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.